![molecular formula C14H16N2O4 B6345210 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid CAS No. 1264046-26-5](/img/structure/B6345210.png)
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
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Overview
Description
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with 3-methylbenzoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors, which offer better control over reaction parameters and improved yields. The use of microreactor technology can also enhance the efficiency and sustainability of the synthesis process by minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the ethoxycarbonyl group under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various pyrazole derivatives with modified functional groups, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Medicinal Chemistry
- Antioxidant Activity : Research indicates that derivatives of pyrazole compounds exhibit significant antioxidant properties. For instance, studies have shown that similar compounds can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .
- Anti-inflammatory Properties : Compounds with a pyrazole backbone have been investigated for their anti-inflammatory effects. They may inhibit pathways involved in inflammation, providing a basis for developing new anti-inflammatory drugs .
- Anticancer Potential : Some studies suggest that pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for anticancer drug development. Their ability to interact with specific cellular pathways could lead to novel therapeutic agents .
Agricultural Applications
- Pesticide Development : The structural characteristics of pyrazole compounds make them suitable for developing agrochemicals, particularly pesticides and herbicides. Their efficacy against various pests and weeds has been documented, indicating their potential role in sustainable agriculture .
- Plant Growth Regulators : Research into the use of pyrazole derivatives as plant growth regulators is ongoing. These compounds can enhance growth rates and yield in various crops, contributing to agricultural productivity .
Material Science
- Polymer Synthesis : The compound's functional groups allow it to be used in synthesizing polymers with specific properties. Its incorporation into polymer matrices can enhance mechanical strength and thermal stability .
- Nanotechnology : Applications in nanotechnology are being explored, where pyrazole derivatives can serve as building blocks for nanomaterials used in electronics and photonics due to their unique electronic properties .
Case Study 1: Antioxidant Evaluation
A study evaluated the antioxidant activity of several pyrazole derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. Results indicated that certain derivatives exhibited higher scavenging activity than standard antioxidants, suggesting potential health benefits in preventing oxidative stress-related conditions.
Case Study 2: Agricultural Efficacy
Field trials conducted on crops treated with pyrazole-based pesticides showed a significant reduction in pest populations compared to untreated controls. This study highlights the compound's potential as an effective agrochemical agent.
Mechanism of Action
The mechanism of action of 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(Methoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
- 3-(Ethoxycarbonyl)-1-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid exhibits unique reactivity due to the presence of the ethoxycarbonyl group, which can undergo various chemical transformations. Its structural configuration also allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug development.
Biological Activity
3-(Ethoxycarbonyl)-1-(3-methylphenyl)-4,5-dihydro-1H-pyrazole-5-carboxylic acid is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, including an ethoxycarbonyl group and a 3-methylphenyl substituent, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : This is achieved through the condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
- Introduction of the Ethoxycarbonyl Group : This is accomplished via esterification reactions where the carboxylic acid group of the pyrazole intermediate reacts with ethanol in the presence of an acid catalyst.
- Final Purification : The crude product is purified through recrystallization techniques to obtain the final compound in high purity.
Antimicrobial Properties
Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess activity against various bacterial strains. For instance, studies have demonstrated that related pyrazole compounds can inhibit the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, suggesting a potential for development as antimicrobial agents .
Anticancer Activity
The anticancer potential of pyrazole derivatives has been explored in various studies. For example, compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in cancer cell lines. The mechanisms often involve modulation of signaling pathways related to cell cycle regulation and apoptosis .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Interaction : It may interact with cellular receptors, influencing signal transduction pathways that regulate various physiological responses.
- Gene Expression Modulation : The compound could affect gene expression by interacting with transcription factors or other regulatory proteins.
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with other pyrazole derivatives:
Compound Name | Structure | Biological Activity | References |
---|---|---|---|
5-Methylpyrazole | Structure | Antimicrobial | |
4-Methylpyrazole | Structure | Anticancer | |
Ethyl 1H-pyrazole-3-carboxylic acid | Structure | Antimalarial |
Case Studies
Several case studies have highlighted the biological activity of pyrazole derivatives:
- Antimicrobial Study : A study demonstrated that a related pyrazole compound exhibited significant antibacterial effects against Bacillus subtilis, with a minimum inhibitory concentration (MIC) of 12.5 mg/mL .
- Anticancer Research : Another investigation focused on a series of pyrazole derivatives and their effects on cancer cell lines, revealing that certain modifications enhanced their cytotoxic effects against breast cancer cells .
Properties
IUPAC Name |
5-ethoxycarbonyl-2-(3-methylphenyl)-3,4-dihydropyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-20-14(19)11-8-12(13(17)18)16(15-11)10-6-4-5-9(2)7-10/h4-7,12H,3,8H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDDHRDWNAPRTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(C1)C(=O)O)C2=CC=CC(=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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